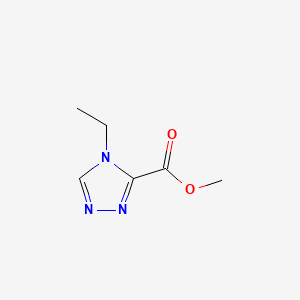![molecular formula C7H13Cl2N3S B6611022 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride CAS No. 2866254-62-6](/img/structure/B6611022.png)
4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride, or 4-(2-Pyrrolidin-2-yl-1,3-thiazol-2-yl)ammonium dihydrochloride, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the family of thiazolium compounds, which have been used as ligands in coordination chemistry and as precursors for compounds with biological activity. This compound has been studied for its potential applications in biochemistry, pharmacology, and medicinal chemistry.
科学研究应用
4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride has been used in a variety of scientific research applications. It has been studied as a ligand for coordination chemistry and as a precursor for compounds with biological activity. It has also been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Furthermore, it has been used as a tool in the study of enzyme kinetics and in the study of the mechanism of action of drugs.
作用机制
The mechanism of action of 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride is not fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase and inhibits its activity, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This, in turn, leads to an increase in nerve transmission.
Biochemical and Physiological Effects
4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This inhibition has been linked to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to an increase in nerve transmission. In addition, the compound has been studied for its potential to modulate the activity of other enzymes, such as those involved in the metabolism of drugs and hormones.
实验室实验的优点和局限性
4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, making it easy to store and use. In addition, it is relatively inexpensive and can be easily synthesized from commercially available precursors. However, the compound is not water-soluble, making it difficult to use in aqueous solutions.
未来方向
The potential applications of 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride are still being explored. Further research is needed to better understand its mechanism of action and its potential biochemical and physiological effects. Additionally, further investigation is needed to explore its potential uses as a tool in the study of enzyme kinetics and in the study of the mechanism of action of drugs. Furthermore, it may be possible to use the compound as a starting material for the synthesis of other compounds with biological activity. Finally, it may be possible to use the compound as a ligand in coordination chemistry to form complexes with metals.
合成方法
The synthesis of 4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride is typically conducted through a two-step process. In the first step, the compound is synthesized from the reaction of 2-pyrrolidin-2-yl-1,3-thiazole with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. The second step involves the treatment of the reaction mixture with hydrochloric acid, which leads to the formation of the desired product.
属性
IUPAC Name |
4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.2ClH/c8-7-10-6(4-11-7)5-2-1-3-9-5;;/h4-5,9H,1-3H2,(H2,8,10);2*1H/t5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOSIBIWRDWWOT-XRIGFGBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CSC(=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CSC(=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(tert-butoxy)carbonyl]amino}-3-[3-(propan-2-yl)phenyl]propanoic acid](/img/structure/B6610958.png)

![5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B6610963.png)


![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B6610985.png)

![methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride](/img/structure/B6610994.png)
![methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B6611011.png)

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)